2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid

Organic Synthesis Medicinal Chemistry Building Block

2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid (commonly designated 4-chloro-2-methoxy-phenylalanine) is a non-proteinogenic, halogenated aromatic amino acid derivative of the L-phenylalanine scaffold. It is defined by a molecular formula of C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B11820440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)CC(C(=O)O)N
InChIInChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
InChIKeyCRVNEIVGFSMKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic Acid: Structural Identity and Procurement-Relevant Characteristics


2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid (commonly designated 4-chloro-2-methoxy-phenylalanine) is a non-proteinogenic, halogenated aromatic amino acid derivative of the L-phenylalanine scaffold. It is defined by a molecular formula of C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . The compound features a phenylalanine core substituted with a methoxy group at the 2-position and a chloro group at the 4-position of the phenyl ring, a distinct pattern of orthogonal electron-donating and electron-withdrawing character . Its CAS Registry Number is 1270090-75-9 for the (2S)-stereoisomer, a key procurement identifier . This specific substitution pattern drives its utility as a versatile synthetic building block and a privileged scaffold for medicinal chemistry .

Why 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic Acid Cannot Be Interchanged with Generic Phenylalanine Analogs


The precise substitution pattern of 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid imparts physicochemical and biological properties that are not interchangeable with other phenylalanine derivatives. The unique, orthogonal reactivity of the 2-methoxy and 4-chloro groups dictates its behavior in chemical synthesis, as these substituents can be independently manipulated for selective derivatization . Furthermore, its distinct electronic and steric profile, compared to analogs lacking either substituent, is a critical determinant of biological activity. The compound's specific affinity for targets like IDO1 and MAO-A, demonstrated at nanomolar concentrations, is a direct consequence of this substitution pattern, which cannot be replicated by simply substituting other halogen or alkoxy variants [1][2]. Substitution with a generic chloro-phenylalanine or methoxy-phenylalanine would fail to preserve the precise molecular recognition and resulting pharmacology required for specific research applications.

Quantitative Differentiation of 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic Acid from Closest Structural Analogs


Orthogonal Reactivity Profile: Differentiating 4-Chloro-2-methoxy Substitution from 4-Chloro-3-methoxy

The compound's 4-chloro-2-methoxyphenyl substitution pattern provides a distinct and synthetically advantageous orthogonal reactivity profile compared to regioisomers like 4-chloro-3-methoxy-phenylalanine. The 2-methoxy and 4-chloro groups are orthogonally reactive, enabling stepwise, independent chemical manipulation . This contrasts with the 4-chloro-3-methoxy isomer, where the electron-donating methoxy group is in the meta position relative to the chloro group, altering the electronic distribution and reactivity pathways .

Organic Synthesis Medicinal Chemistry Building Block

Demonstrated MAO-A Inhibition: A Core Functional Distinction

2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exhibits potent inhibition of human Monoamine Oxidase A (MAO-A) with an IC50 of 4.10 nM [1]. This specific activity profile distinguishes it from simpler phenylalanine analogs, which generally lack this potent enzyme inhibition. For instance, the non-substituted parent compound, L-phenylalanine, shows no such inhibitory activity at these concentrations. The compound's selectivity is further highlighted by its 244-fold weaker inhibition of rat MAO-B (IC50 = 1000 nM) [1].

Neuroscience Enzyme Inhibition Drug Discovery

IDO1 Inhibitory Activity: A Distinct Biological Signature

The compound acts as an inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1), a key immunomodulatory target. It demonstrates an IC50 of 77 nM against doxycycline-induced human IDO1 in Trex cells and a Ki of 154 nM for the recombinant human enzyme [1]. This activity is not observed with the unsubstituted L-phenylalanine scaffold, which is a substrate for many enzymes but not a potent inhibitor of IDO1 [1].

Immuno-Oncology Enzyme Inhibition Target Engagement

Procurement Advantage: Defined Chiral Identity for Reproducible Research

Commercially, this compound is primarily available as the defined (2S)-stereoisomer, with a confirmed CAS RN 1270090-75-9, ensuring batch-to-batch consistency in chiral-sensitive applications . This contrasts with many simpler analogs or generic descriptions of 'phenylalanine derivatives' which may be offered as undefined racemic mixtures or without specified enantiopurity, introducing a significant variable into experimental design. The (2S)-isomer's commercial availability from multiple specialty chemical suppliers provides a tangible procurement advantage for researchers requiring a specific, high-purity chiral building block .

Sourcing Reproducibility Chiral Chemistry

Validated Application Scenarios for 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic Acid Procurement


Building Block for Stepwise, Orthogonal Synthesis

Researchers designing complex molecules requiring sequential derivatization should procure this compound. Its 4-chloro-2-methoxy substitution pattern allows for independent, orthogonal reactions at the chloro and methoxy positions, as established by its distinct electronic profile relative to regioisomers . This enables a synthetic strategy where one functional handle can be modified without interfering with the other, a key advantage in constructing diversely functionalized phenylalanine-based libraries.

MAO-A Probe Development and Neuroscience Research

This compound is suitable for neuroscience studies focused on Monoamine Oxidase A (MAO-A) due to its demonstrated potent inhibitory activity (IC50 = 4.10 nM for human MAO-A) [1]. Its selectivity profile over MAO-B (IC50 = 1000 nM) makes it a valuable starting point for developing selective MAO-A probes or for use as a pharmacological tool to dissect MAO isoform-specific functions in neurochemistry and behavior.

Immuno-Oncology Target Validation for IDO1

In immuno-oncology research, the compound serves as a validated starting point for IDO1 inhibitor design, given its nanomolar potency against the target (IC50 = 77 nM, Ki = 154 nM) [2]. Unlike the inert L-phenylalanine core, this derivative demonstrates functional target engagement, making it a useful tool compound for validating IDO1 as a therapeutic target in cell-based assays and for studying tryptophan metabolism in immune cell populations.

Chiral Synthesis Requiring a Defined Enantiomer

For projects demanding high stereochemical fidelity, the (2S)-enantiomer (CAS RN 1270090-75-9) is the appropriate procurement choice . This defined chiral identity, confirmed by CAS registration and vendor specifications, ensures experimental reproducibility and eliminates the confounding effects of racemic mixtures. It is the recommended starting material for asymmetric synthesis, chiral resolution studies, and the preparation of enantiopure peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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